molecular formula C7H14O4 B3385863 5,5-Dimethoxypentanoic acid CAS No. 6719-33-1

5,5-Dimethoxypentanoic acid

Cat. No. B3385863
CAS RN: 6719-33-1
M. Wt: 162.18 g/mol
InChI Key: QFGMIDHGDONRJQ-UHFFFAOYSA-N
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Description

5,5-Dimethoxypentanoic acid (also known as 5,5-Dimethoxyvaleric acid ) is a chemical compound with the molecular formula C7H14O4 . It falls under the category of organic acids and is characterized by the presence of two methoxy (–OCH3) groups attached to the pentanoic acid backbone. The compound’s systematic IUPAC name is 5,5-Dimethoxypentanoic acid .

Scientific Research Applications

Synthesis of Statin Precursors

5,5-Dimethoxypentanoic acid is used in the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate. This process is crucial for synthesizing ethyl 3-hydroxy-5,5-dimethoxypentanoate, a key intermediate in manufacturing statin drugs, which are important for cholesterol management (Korostylev et al., 2008).

Antifungal Applications

Another significant application of dimethoxy derivatives, like 2,5-dimethoxybenzoic acid, is in antifungal treatments. Studies have shown their effectiveness in inhibiting the growth of postharvest decay pathogens in strawberries, indicating potential in agricultural and food preservation sectors (Lattanzio et al., 1996).

Hydrogen Storage Material

Dimethoxymethane, a compound related to 5,5-dimethoxypentanoic acid, is explored as a hydrogen storage material. Its steam reforming requires a bifunctional catalyst, making it a potential candidate for small hydrogen sources (Sun et al., 2006).

Electrophilic Character Assessment

Thianthrene 5-oxide is used as a chemical probe to assess the electronic character of oxygen transfer agents, which is a critical aspect in understanding the reactivity and applications of various organic compounds, including dimethoxy derivatives (Adam & Golsch, 1994).

Electrochemical Applications

The electrochemical synthesis of polymers from dimethoxyaniline derivatives, like 2,5-dimethoxyaniline, is significant in enhancing the detection of amino acids like glutamic acids. This application is vital in biochemistry and medical diagnostics (Zeng et al., 2019).

Melanin-Like Polymer Synthesis

5,6-Dimethoxyindole-2-carboxylic acid is electrochemically polymerized to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a melanin-like polymer. This polymer exhibits unique electrochromic properties and structural features, finding potential applications in materials science (Povlich et al., 2010).

properties

IUPAC Name

5,5-dimethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-7(11-2)5-3-4-6(8)9/h7H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMIDHGDONRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473036
Record name 5,5-dimethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethoxypentanoic acid

CAS RN

6719-33-1
Record name 5,5-dimethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethoxypentanoic acid
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Synthesis routes and methods

Procedure details

12 mmoles methyl 5,5-dimethoxypentanoate (Stevens, R. V. et al., J Am Chem Soc (1979) 7054) were dissolved in 20 ml 50% aqueous methanol. 16 mmoles NaOH were added and the mixture was stirred for 2 hr at room temperature. The solvent was then evaporated, the residue layered with 30 ml EtOAc, and the sodium salt neutralized with ice-cold 1N HCl. The aqueous phase was extracted with an additional 20 ml EtOAc, the organic extracts combined and dried over K2CO3. The product was filtered and the solvent evaporated to provide 5,5-dimethoxypentanoic acid.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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